Einecs 289-068-2
Description
EINECS 289-068-2 corresponds to Acid Yellow 194, a synthetic azo dye primarily used in the textile industry for dyeing wool, silk, and nylon . It is classified as a metallized dye, containing a nickel (Ni) coordination complex, which enhances its stability and lightfastness. The compound is listed in the European Inventory of Existing Commercial Chemical Substances (EINECS), a registry of chemicals marketed in the EU between 1971 and 1981 . Its molecular structure includes a sulfonic acid group, ensuring solubility in aqueous solutions, and azo (-N=N-) linkages characteristic of vibrant colorants.
Key properties:
- Molecular formula: C₃₂H₂₄N₆Na₂O₁₂S₂Ni
- CAS numbers: 61814-52-6, 85959-73-5
- Applications: Textile dyeing, leather processing, and specialty inks.
Properties
CAS No. |
85959-73-5 |
|---|---|
Molecular Formula |
C32H22CoN8Na3O16S2 |
Molecular Weight |
966.6 g/mol |
IUPAC Name |
trisodium;3-[[(Z)-1-anilino-3-oxido-1-oxobut-2-en-2-yl]diazenyl]-5-nitro-2-oxidobenzenesulfonate;cobalt(3+) |
InChI |
InChI=1S/2C16H14N4O8S.Co.3Na/c2*1-9(21)14(16(23)17-10-5-3-2-4-6-10)19-18-12-7-11(20(24)25)8-13(15(12)22)29(26,27)28;;;;/h2*2-8,21-22H,1H3,(H,17,23)(H,26,27,28);;;;/q;;+3;3*+1/p-6/b2*14-9-,19-18?;;;; |
InChI Key |
REVAWSMWYQYHAR-LZVYAXKHSA-H |
Isomeric SMILES |
C/C(=C(/N=NC1=C(C(=CC(=C1)[N+](=O)[O-])S(=O)(=O)[O-])[O-])\C(=O)NC2=CC=CC=C2)/[O-].C/C(=C(/N=NC1=C(C(=CC(=C1)[N+](=O)[O-])S(=O)(=O)[O-])[O-])\C(=O)NC2=CC=CC=C2)/[O-].[Na+].[Na+].[Na+].[Co+3] |
Canonical SMILES |
CC(=C(C(=O)NC1=CC=CC=C1)N=NC2=C(C(=CC(=C2)[N+](=O)[O-])S(=O)(=O)[O-])[O-])[O-].CC(=C(C(=O)NC1=CC=CC=C1)N=NC2=C(C(=CC(=C2)[N+](=O)[O-])S(=O)(=O)[O-])[O-])[O-].[Na+].[Na+].[Na+].[Co+3] |
Origin of Product |
United States |
Preparation Methods
The synthesis of trisodium bis [2-hydroxy-5-nitro-3- [ [2-oxo-1- [ (phenylamino)carbonyl]propyl]azo]benzenesulphonato (3-)]cobaltate (3-) involves multiple steps. The process typically starts with the preparation of the azo compound, which is then complexed with cobalt. The reaction conditions often require controlled temperatures and pH levels to ensure the correct formation of the complex. Industrial production methods may involve large-scale reactors and continuous processing to achieve high yields and purity .
Chemical Reactions Analysis
Trisodium bis [2-hydroxy-5-nitro-3- [ [2-oxo-1- [ (phenylamino)carbonyl]propyl]azo]benzenesulphonato (3-)]cobaltate (3-) undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and substitution reagents like halogens. The major products formed from these reactions depend on the specific conditions and reagents used .
Scientific Research Applications
This compound has a wide range of scientific research applications In chemistry, it is used as a reagent in various analytical techniques In biology, it serves as a staining agent for certain cellular componentsIndustrially, it is used in the production of dyes and pigments .
Mechanism of Action
The mechanism of action of trisodium bis [2-hydroxy-5-nitro-3- [ [2-oxo-1- [ (phenylamino)carbonyl]propyl]azo]benzenesulphonato (3-)]cobaltate (3-) involves its interaction with specific molecular targets and pathways. The cobalt center plays a crucial role in its activity, often interacting with enzymes and other proteins. The azo groups can participate in electron transfer reactions, contributing to the compound’s overall reactivity .
Comparison with Similar Compounds
Research Findings
- Toxicity and Environmental Impact: Acid Yellow 194 exhibits moderate aquatic toxicity (EC₅₀ = 10 mg/L for Daphnia magna), lower than chromium-based analogs but higher than non-metallized dyes .
Read-Across Predictive Models :
Machine learning models using Read-Across Structure-Activity Relationships (RASAR) identified Acid Yellow 194’s analogs within the EINECS database (33,000 compounds) using Tanimoto similarity thresholds. Only 1,387 labeled compounds were required to predict properties for 90% of the dataset .Regulatory Status : Listed under REACH Annex VI for hazard communication; requires safety data sheets (SDS) for industrial use .
Q & A
Q. What are the foundational methodologies for synthesizing and characterizing Einecs 289-068-2 in academic laboratories?
Methodological Answer:
- Synthesis protocols should follow peer-reviewed procedures with explicit documentation of reagents, reaction conditions (temperature, catalysts, solvent systems), and purification steps (e.g., recrystallization or chromatography). Include validation via spectroscopic methods (e.g., NMR, IR) and purity assessments (HPLC, GC-MS) .
- Characterization requires cross-referencing spectral data with existing literature and reporting deviations (e.g., unexpected peaks in NMR) to ensure reproducibility .
Q. How can researchers design experiments to assess the physicochemical stability of this compound under varying environmental conditions?
Methodological Answer:
- Use controlled stability studies with variables such as temperature, humidity, and light exposure. Employ kinetic modeling (e.g., Arrhenius plots) to predict degradation pathways. Include control groups and triplicate sampling to minimize experimental error .
- Document raw data in appendices and highlight statistically significant trends (e.g., p-values <0.05) in the main text .
Q. What safety protocols are critical when handling this compound in laboratory settings?
Methodological Answer:
- Conduct a hazard assessment using Safety Data Sheets (SDS) and implement engineering controls (e.g., fume hoods). Include emergency response plans for spills or exposure, validated through simulated scenarios .
Advanced Research Questions
Q. How can contradictory data between studies on this compound’s reactivity be resolved?
Methodological Answer:
- Perform a meta-analysis of existing datasets to identify confounding variables (e.g., solvent polarity, catalyst purity). Replicate disputed experiments under standardized conditions and apply error analysis (e.g., confidence intervals, ANOVA) to isolate discrepancies .
- Use frameworks like PICO (Population, Intervention, Comparison, Outcome) to refine hypotheses and isolate experimental variables .
Q. What advanced statistical approaches are suitable for analyzing non-linear dose-response relationships involving this compound?
Methodological Answer:
- Apply non-parametric models (e.g., Hill equation) or machine learning algorithms (e.g., random forests) to capture complex interactions. Validate models using bootstrapping or cross-validation to ensure robustness .
- Report effect sizes and confidence intervals rather than relying solely on p-values .
Q. How can computational chemistry models predict this compound’s interactions with biological targets?
Methodological Answer:
Q. What strategies optimize experimental design for studying catalytic applications of this compound in multi-step reactions?
Methodological Answer:
- Implement factorial design (e.g., Taguchi methods) to evaluate interactions between variables (e.g., catalyst loading, solvent polarity). Use response surface methodology (RSM) to identify optimal conditions and reduce trial-and-error experimentation .
Methodological Frameworks and Tools
How to formulate a hypothesis-driven research question about this compound using the FINER criteria?
Methodological Answer:
Q. What is the role of literature reviews in identifying knowledge gaps about this compound?
Methodological Answer:
Q. How to structure a research proposal on this compound to meet journal standards?
Methodological Answer:
- Follow IMRAD (Introduction, Methods, Results, Discussion) structure. In the Methods section, detail reproducibility measures (e.g., equipment calibration, batch-to-batch variability tests). Use supplementary materials for extensive datasets .
Data Management and Reproducibility
Q. What protocols ensure data integrity in long-term studies of this compound?
Methodological Answer:
Q. How to address low reproducibility rates in this compound synthesis protocols?
Methodological Answer:
- Conduct interlaboratory studies to identify critical variables (e.g., humidity during crystallization). Publish detailed troubleshooting guides and video protocols for complex steps .
Ethical and Reporting Standards
Q. What ethical considerations apply to collaborative research on this compound?
Methodological Answer:
Q. How to present negative or inconclusive results about this compound in publications?
Methodological Answer:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
